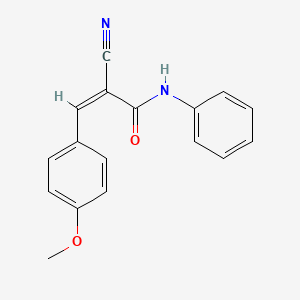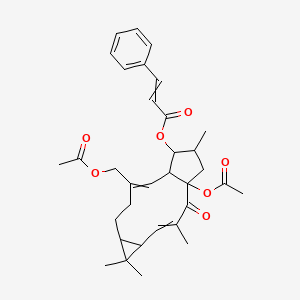
2-(Cyanométhyl)-7-(méthylsulfonyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been known to exhibit anticancer properties and estrogen receptor (er) modulatory actions .
Mode of Action
It is known that benzimidazole derivatives can inhibit polymerization of β-tubulin by interacting with it directly . This interaction distorts the mitotic spindle, which is crucial for cell division, thereby exerting an anticancer effect .
Biochemical Pathways
Benzimidazole fungicides, which are structurally similar, are known to affect the polymerization of β-tubulin . This disruption can lead to cell death during mitosis .
Pharmacokinetics
Benzimidazole derivatives are generally known to be metabolized through hydrolysis and photolysis in plants .
Result of Action
Benzimidazole derivatives are known to distort the mitotic spindle, which is crucial for cell division, thereby exerting an anticancer effect .
Action Environment
It is known that the solubility of benzimidazole fungicides is low at physiological ph and becomes high at low ph . This could potentially influence the bioavailability and efficacy of 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole.
Analyse Biochimique
Biochemical Properties
The compound could interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Similar compounds have shown to exhibit anticancer effects, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method involves the reaction of 2-nitroaniline with formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another method uses o-phenylenediamines and N-substituted formamides in a zinc-catalyzed cyclization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield . The use of environmentally benign solvents, such as water, and renewable methine sources like D-glucose, is also gaining popularity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylsulfonyl indole-benzimidazoles: These compounds have similar structural features and exhibit comparable biological activities.
Ethylsulfonyl indole-benzimidazoles: These derivatives also share structural similarities and are studied for their anticancer properties.
Uniqueness
2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole is unique due to the presence of both cyanomethyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in other benzimidazole derivatives, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(4-methylsulfonyl-1H-benzimidazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-16(14,15)8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNUJIMGHKQKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(N2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)



![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)





![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
![({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine](/img/structure/B2381044.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)
